molecular formula C6H13N3 B15263742 (2-[Cyano(methyl)amino]ethyl)dimethylamine

(2-[Cyano(methyl)amino]ethyl)dimethylamine

Cat. No.: B15263742
M. Wt: 127.19 g/mol
InChI Key: MQJOPCUNTYXCFG-UHFFFAOYSA-N
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Description

(2-[Cyano(methyl)amino]ethyl)dimethylamine is an organic compound with a unique structure that includes both cyano and dimethylamino functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[Cyano(methyl)amino]ethyl)dimethylamine typically involves the reaction of dimethylamine with a cyano-containing precursor. One common method is the reaction of dimethylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-[Cyano(methyl)amino]ethyl)dimethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or nitriles.

Scientific Research Applications

(2-[Cyano(methyl)amino]ethyl)dimethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-[Cyano(methyl)amino]ethyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dimethylamino group can serve as a nucleophile, facilitating various chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with similar nucleophilic properties.

    Cyanoacetic acid: Contains the cyano group and is used as a precursor in the synthesis of (2-[Cyano(methyl)amino]ethyl)dimethylamine.

    N,N-Dimethylaminoethyl chloride: Another compound with a dimethylamino group, used in different synthetic applications.

Uniqueness

This compound is unique due to the presence of both cyano and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

2-(dimethylamino)ethyl-methylcyanamide

InChI

InChI=1S/C6H13N3/c1-8(2)4-5-9(3)6-7/h4-5H2,1-3H3

InChI Key

MQJOPCUNTYXCFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C#N

Origin of Product

United States

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